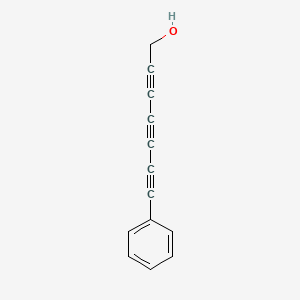

7-Phenyl-2,4,6-heptatriyn-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

60214-15-5 |

|---|---|

Molecular Formula |

C13H8O |

Molecular Weight |

180.2 g/mol |

IUPAC Name |

7-phenylhepta-2,4,6-triyn-1-ol |

InChI |

InChI=1S/C13H8O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11,14H,12H2 |

InChI Key |

OBLAWABLSMUERW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C#CC#CC#CCO |

Canonical SMILES |

C1=CC=C(C=C1)C#CC#CC#CCO |

Other CAS No. |

60214-15-5 |

Synonyms |

1-phenylhepta-1,3,5-triyn-7-ol 7-phenyl-2,4,6-heptatriyn-1-ol |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Occurrence

Isolation and Structural Elucidation Contexts for 7-Phenyl-2,4,6-heptatriyn-1-ol

The initial discovery and characterization of a natural product are fundamental to understanding its significance. This compound has been identified as a constituent of various plant species, most notably within the Asteraceae family, which is renowned for its rich and diverse polyacetylene chemistry. nih.govresearchgate.net

Reports indicate the isolation of this compound from the leaves of Bidens pilosa, a cosmopolitan herb recognized for its traditional medicinal uses. mdpi.comnih.gov The isolation process for polyacetylenes from plant material typically involves extraction with organic solvents, followed by various chromatographic techniques to separate the complex mixture of phytochemicals. For instance, the roots of Bidens pilosa have been subjected to extraction with ethanol (B145695), followed by partitioning with solvents of increasing polarity such as petroleum ether and ethyl acetate (B1210297) to isolate related polyacetylene isomers. nih.gov

The structural elucidation of this compound, like other organic compounds, relies on a combination of spectroscopic methods. While detailed spectral data for this specific compound is not extensively published, the process would invariably involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons and carbons in the phenyl ring, the polyyne chain, and the alcohol moiety would provide definitive evidence for its structure.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, which helps in confirming the molecular formula (C₁₃H₈O). nist.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy would identify the presence of key functional groups such as the hydroxyl (-OH) group and the carbon-carbon triple bonds (C≡C). UV spectroscopy is particularly useful for conjugated systems like polyynes, revealing a characteristic absorption pattern. researchgate.net

For comparison, the structural analysis of a closely related compound, (E)-7-phenyl-2-heptene-4,6-diyn-1-ol, also isolated from Bidens pilosa, involved detailed ¹H and ¹³C NMR analysis to establish the connectivity and stereochemistry of the molecule. researchgate.net

| Spectroscopic Data for a Related Compound: (E)-7-phenyl-2-heptene-4,6-diyn-1-ol | |

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to phenyl protons, olefinic protons, and a hydroxymethyl group. |

| ¹³C NMR | Resonances for aromatic carbons, acetylenic carbons, olefinic carbons, and the carbon bearing the hydroxyl group. |

| Mass Spectrometry | Molecular ion peak consistent with the chemical formula. |

Mechanistic Investigations of Polyyne Biosynthesis in Biological Systems

The biosynthesis of polyacetylenes is a specialized branch of fatty acid metabolism. nih.gov Isotopic tracer experiments have been fundamental in demonstrating that the majority of these compounds are derived from fatty acid and polyketide precursors. nih.gov The general consensus is that the biosynthesis begins with common fatty acids, which then undergo a series of modifications to introduce the characteristic triple bonds.

The formation of the acetylenic bond is a critical step in polyacetylene biosynthesis and is catalyzed by specialized enzymes. The key enzymatic players include:

Desaturases: These enzymes are responsible for introducing double bonds into the fatty acid chain. A specific type of desaturase, known as an acetylenase, is then believed to catalyze the conversion of a double bond into a triple bond through an oxidative process. nih.govnih.gov Studies on various plants, including those from the Asteraceae and Apiaceae families, have identified FAD2 (fatty acid desaturase 2)-type enzymes that are crucial for these transformations. nih.gov

Thioesterases: In bacterial polyyne biosynthesis, thioesterases are involved in releasing the final polyyne product from the acyl carrier protein (ACP). nih.gov While their role in plant polyacetylene biosynthesis is less defined, they are likely involved in the cleavage of the polyacetylene chain from the enzymatic machinery once the synthesis is complete.

The biosynthesis of polyacetylenes typically starts from a C₁₈ fatty acid, often linoleic acid. nih.gov The pathway to a C₁₃ compound like this compound involves a series of desaturation and chain-shortening events.

The proposed biosynthetic route generally follows these steps:

Desaturation: Linoleic acid is converted to crepenynic acid by an acetylenase, introducing the first triple bond. nih.gov

Further Desaturation: Additional desaturases act on crepenynic acid to create a more extensive system of conjugated double and triple bonds. researchgate.net

Chain Shortening: The C₁₈ polyacetylenic acid undergoes chain shortening, likely through a process related to β-oxidation, to yield shorter-chain polyacetylenes. researchgate.net

Aromatization: A key step in the biosynthesis of phenyl-substituted polyacetylenes is the formation of the aromatic ring. It is proposed that the phenyl group is formed from the linear polyacetylene chain itself, a transformation that is a characteristic feature of the Anthemideae tribe within the Asteraceae family. mdpi.com

Enzymatic Roles in Polyacetylene Formation (e.g., Desaturases, Thioesterases)

Comparative Biosynthetic Analyses of Related Polyyne Natural Products

The structural diversity of polyacetylenes arises from variations in the biosynthetic pathway. Comparing the biosynthesis of this compound with other related natural products provides insights into the evolution and divergence of these metabolic pathways.

Within the Asteraceae family, different tribes exhibit distinct patterns of polyacetylene accumulation. For example, the Heliantheae tribe, which includes Bidens, is known for producing a variety of C₁₃ and C₁₄ polyacetylenes. researchgate.net In contrast, the Anthemideae tribe is particularly adept at synthesizing aromatic polyacetylenes from linear precursors. mdpi.comresearchgate.net

A comparative look at the biosynthesis of different polyacetylene classes reveals key diversification points:

Chain Length Variation: The extent of chain shortening from the initial C₁₈ precursor leads to the formation of C₁₇, C₁₄, C₁₃, and other chain-length polyacetylenes. researchgate.net

Cyclization and Aromatization: The ability to form cyclic structures, including aromatic rings like the phenyl group in this compound, as well as furans and thiophenes, represents a significant metabolic divergence. nih.govresearchgate.net

Oxygenation Patterns: The position and type of oxygen-containing functional groups (alcohols, ketones, esters) also contribute to the vast array of polyacetylene structures.

The biosynthesis of C₁₃ polyacetylenes, such as 1-phenylhepta-1,3,5-triyne, which is also abundant in Bidens pilosa, likely shares a common pathway with this compound, with the final steps involving modifications like hydroxylation. mdpi.com Studying the genetic and enzymatic basis for these subtle but significant structural modifications remains an active area of research.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Polyyne Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of complex organic molecules, including polyynes. For 7-Phenyl-2,4,6-heptatriyn-1-ol, ¹H and ¹³C NMR spectroscopy would provide a definitive map of its carbon and hydrogen framework.

While specific reported values for this compound are not detailed in the provided search results, a general analysis allows for the prediction of its NMR spectrum. The ¹H NMR spectrum would feature distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons adjacent to the hydroxyl group, and the hydroxyl proton itself. The aromatic protons would typically appear as multiplets in the 7.0-8.0 ppm range. The methylene protons (CH₂) next to the oxygen would likely be a singlet or a finely coupled multiplet around 4.0-4.5 ppm, while the alcoholic proton would present as a broad singlet whose position is dependent on concentration and solvent.

The ¹³C NMR spectrum is particularly informative for polyynes, as it directly probes the sp-hybridized carbons of the triyne chain. These carbons typically resonate in the 60-90 ppm range. The phenyl group would show characteristic signals between 120-140 ppm. The carbon atom attached to the hydroxyl group (C-1) would be found further downfield. Detailed characterization of related polyynes has been achieved using ¹³C NMR spectroscopy. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenyl-H | 7.0 - 8.0 | - |

| Phenyl-C | - | 120 - 140 |

| Polyyne-C | - | 60 - 90 |

| HO-CH₂- | ~4.2 | ~52 |

| -OH | Variable | - |

Note: These are predicted values based on general principles and data for analogous structures. Actual values may vary.

Vibrational Spectroscopy (Infrared and Raman) in Polyyne Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides crucial information about the bonding and functional groups within a molecule. For polyynes, these methods are key to identifying the characteristic carbon-carbon triple bond vibrations.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups. ipolytech.co.uk In this compound, the most prominent IR absorption bands would include a strong, broad peak for the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹), the C-O stretch (around 1050-1150 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aromatic C=C stretches (around 1450-1600 cm⁻¹). Critically, the C≡C triple bond stretches would appear in the "silent zone" of the IR spectrum, typically between 2100 and 2260 cm⁻¹. libretexts.org Due to the conjugation and symmetry effects in the triyne chain, these peaks might be weak or show multiple bands. For instance, studies on C₈H₂ (tetraacetylene) identified a combination band at 1229.7 cm⁻¹ and other fundamental vibrations. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating conjugated π-electron systems. sci-hub.se Polyyne chains exhibit strong absorption in the UV region due to π → π* electronic transitions. sci-hub.se A study of hydrogen-capped polyynes (CₙH₂) showed that they exhibit strong absorption bands with well-defined vibrational fine structure. sci-hub.se For this compound, the extended conjugation involving the phenyl ring and the triyne chain is expected to result in significant absorption in the UV range.

A key feature of polyynes is the systematic change in their spectroscopic properties with increasing chain length.

UV-Vis Spectroscopy : As the number of conjugated triple bonds in a polyyne chain increases, the HOMO-LUMO gap decreases. nih.gov This results in a bathochromic (red) shift of the longest-wavelength absorption maximum (λ_max). Studies have shown that the absorption shifts by approximately 35 nm to a longer wavelength for every additional triple bond. researchgate.net This predictable relationship allows for the estimation of chain length in polyyne mixtures. sci-hub.seresearchgate.net The energy gap (E_g) has been shown to fit a power-law relationship with the number of acetylene (B1199291) units (n). nih.gov

Infrared and Raman Spectroscopy : In IR spectroscopy, while the C≡C stretching frequencies provide key information, the strong bending modes of polyynes are also very informative. It has been observed for longer polyynes like C₆H₂ and C₈H₂ that the frequency of the strongest bending mode converges around 621 cm⁻¹. u-pec.fr This convergence can make it difficult to distinguish between very long polyynes based on this band alone. u-pec.fr Raman spectroscopy is particularly sensitive to the symmetric C≡C stretching vibrations, which are often weak in the IR spectrum. The Raman spectra of polyyne solutions exhibit a characteristic band around 2000 cm⁻¹ with multiple peaks corresponding to the conjugated triple bonds. sci-hub.se

Table 2: General Spectroscopic Correlations for Phenyl-Polyynes

| Spectroscopic Technique | Observation | Correlation with Chain Length/Conjugation |

| UV-Vis | Longest Wavelength Absorption (λ_max) | Increases (red-shifts) with increasing chain length. nih.govresearchgate.net |

| IR | C≡C Stretch (ν_C≡C) | ~2100-2260 cm⁻¹; intensity and position vary with symmetry and conjugation. libretexts.org |

| IR | Strongest Bending Mode | Converges to a common frequency (~621 cm⁻¹) for longer chains. u-pec.fr |

| Raman | C≡C Stretch (ν_C≡C) | Strong signal around 2000 cm⁻¹; sensitive to chain length distribution. sci-hub.se |

Experimental IR and UV Studies of Polyyne Chains

Ultrafast Spectroscopic Techniques for Excited State Dynamics (e.g., Transient Absorption, Time-Resolved IR)

To understand the behavior of molecules after they absorb light, ultrafast spectroscopic techniques like transient absorption (TA) and time-resolved infrared (TRIR) spectroscopy are employed. edinst.comedinst.com These pump-probe methods monitor the evolution of photogenerated excited states on timescales from femtoseconds to nanoseconds. nih.gov

For polyynes, these studies reveal complex excited-state dynamics. Upon photoexcitation with a pump pulse, a population of molecules is promoted to an excited singlet state (S₁). rsc.org The subsequent relaxation pathways can be tracked by a time-delayed probe pulse. nih.gov

Studies on dinaphthylpolyynes have shown that the dynamics are influenced by the molecule's conformation. rsc.orgunimi.it A key finding in polyyne photophysics is the occurrence of intersystem crossing (ISC) from a singlet excited state to a triplet excited state. unimi.itepj-conferences.org In one study, an ISC event leading to the formation of a triplet state was observed to occur within 30 picoseconds. rsc.orgunimi.it This process is identified by the appearance of a new, narrow photo-induced absorption band in the transient spectrum. epj-conferences.org

Time-resolved IR (TRIR) spectroscopy is particularly powerful for studying polyynes because it can directly probe the vibrations of the C≡C bonds in their excited states. acs.orgnih.gov The C≡C stretching frequencies are sensitive to the electronic structure, allowing researchers to distinguish between singlet and triplet excited states and to track processes like structural reorganization and cooling of the "hot" polyyne chain following internal conversion. nih.govpeeksgroup.com These excited states often exhibit a higher degree of cumulenic character (i.e., less bond-length alternation) in the central part of the chain. peeksgroup.com

Crystallographic Analysis of Polyyne Derivatives (if available or relevant analogs)

X-ray crystallography has been successfully performed on a series of triisopropylsilyl end-capped polyynes, confirming their linear, rod-like structures. nih.gov However, the polyyne chain is not always perfectly linear. In a study of a hexayne chain threaded through a phenanthroline-based rotaxane, the polyyne was found to be severely bent into an arc, with an angle of 155.6° between the terminal carbons and the center of the chain. peeksgroup.com This demonstrates that the local environment can induce significant distortions in the supposedly rigid polyyne backbone. peeksgroup.com Such structural information is crucial for understanding the properties and potential applications of these molecules in materials science.

Theoretical and Computational Chemistry Approaches

Electronic Structure and Bonding Analysis of Polyyne Systems

The electronic structure of polyynes, linear chains of sp-hybridized carbon atoms, is defined by its extended π-conjugation. The presence of a terminal phenyl group, as in 7-phenyl-2,4,6-heptatriyn-1-ol, introduces further complexity and modulates the electronic properties of the polyyne chain.

Quantum chemical calculations are fundamental to understanding the electronic properties of polyynes. Methods such as Density Functional Theory (DFT) and Coupled Cluster theory with single and double excitations and a perturbative treatment of triple excitations (CCSD(T)) are widely employed. nih.govrsc.org

Long-range corrected DFT functionals have been shown to be effective in evaluating properties like polarizabilities (α) and second-hyperpolarizabilities (γ) of polyyne chains. nih.gov Studies on hydrogen-capped polyynes [H-(C≡C)n-H] demonstrate that these properties increase with chain length, a key feature for applications in nonlinear optics. nih.govresearchgate.net The inclusion of end-groups, such as the phenyl group in this compound, can further influence these properties by participating in π-molecular orbital delocalization. nih.govrsc.org

For accurate predictions, high-level wavefunction methods like CCSD(T) are often used as a benchmark for DFT results. acs.orgacs.org For instance, CCSD(T) calculations on smaller polyynes have been used to establish reliable geometries and energetics, which can then be used to validate the performance of various DFT functionals. acs.orgcsic.es

Table 1: Comparison of Computational Methods for Polyyne Properties

| Property | Recommended Computational Method | Key Findings | Citations |

|---|---|---|---|

| Geometry/Structure | CCSD(T), Long-range corrected DFT | MP2 can result in inaccurate bond length alternation; DFT provides good agreement with experimental geometries. | nih.gov |

| Polarizability (α) | CCSD(T), Long-range corrected DFT | Longitudinal polarizability shows a nonlinear dependence on molecular length. | acs.org |

| Hyperpolarizability (γ) | CCSD(T), Long-range corrected DFT | Increases with polyyne chain length; sensitive to end-capping groups. | nih.govresearchgate.net |

| Excitation Energies | TD-DFT (with appropriate functionals), CASPT2 | Standard DFT functionals may underestimate excitation energies; long-range corrected functionals perform better. | mdpi.comaip.org |

A defining structural characteristic of polyynes is Bond Length Alternation (BLA), the difference in length between the alternating single (C–C) and triple (C≡C) bonds. nih.govmdpi.com The degree of BLA indicates the extent of electron delocalization along the carbon chain. A smaller BLA value suggests a more cumulene-like structure, where all carbon-carbon bonds are closer to being equal in length.

Computational studies have established that the ground state of polyynes possesses a distinct acetylenic structure with significant BLA. aip.org For example, CCSD(T) calculations predict a BLA for an infinite polyyne chain of approximately 0.125-0.128 Å. acs.orgcsic.es In phenyl-capped polyynes, the aromatic end-group communicates electronically with the sp-hybridized backbone, influencing the BLA and tending to reduce it slightly compared to alkyl-capped polyynes. rsc.org

Quantum Chemical Calculations (e.g., DFT, CCSD(T)) on Polyyne Electronic Properties

Modeling of Reaction Mechanisms and Transition States in Polyyne Synthesis

Computational chemistry is a powerful tool for elucidating the complex reaction mechanisms involved in polyyne synthesis. mtu.eduschrodinger.com The inherent instability of many polyyne intermediates makes experimental characterization difficult, creating a critical role for theoretical modeling. academie-sciences.fr

Common synthetic routes to polyynes include oxidative acetylenic homocoupling reactions (e.g., Glaser, Eglinton, Hay couplings) and the Fritsch–Buttenberg–Wiechell (FBW) rearrangement. acs.orgnih.gov For phenyl-capped polyynes like this compound, cross-coupling reactions such as the Cadiot–Chodkiewicz reaction are often employed, which couple a terminal alkyne with a 1-haloalkyne. academie-sciences.fr

Theoretical models can map out the potential energy surfaces for these reactions. For instance, electronic structure calculations have been merged with experimental findings to verify indirect reaction mechanisms in polyyne formation, involving the barrierless addition of an ethynyl (B1212043) radical to an acetylene (B1199291) molecule to form an intermediate. pnas.org These computational studies help identify reaction intermediates and transition states, providing a step-by-step picture of how the carbon chain is extended. pnas.org Similarly, the mechanism of polyyne formation through skeletal rearrangement on surfaces has been studied with atomic resolution and supported by DFT calculations, providing insight into radical intermediates. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Theoretical calculations are crucial for interpreting and predicting the spectroscopic features of polyynes. evonik.comdiva-portal.org This is particularly important for unstable species or for understanding how spectral properties change with structure. nih.gov

The simulation of infrared (IR) and ultraviolet-visible (UV-Vis) spectra provides a direct comparison with experimental data and aids in the identification of these molecules. rsc.orgnih.gov

Infrared (IR) Spectra: DFT and CCSD(T) methods can accurately predict the vibrational frequencies of polyynes. rsc.orgpolimi.it Calculations on acetylene, diacetylene, and triacetylene using CCSD(T) combined with atomic natural orbital (ANO) basis sets have shown excellent agreement with experimental frequencies, often with discrepancies of less than 10 cm⁻¹. rsc.org The most intense IR bands for polyynes are typically the C-H stretching vibration around 3330 cm⁻¹ and a C≡C stretching mode in the 2000-2200 cm⁻¹ region. polimi.itu-pec.fr The position of these bands is sensitive to the length of the polyyne chain and the nature of the end-capping groups. nih.gov

Ultraviolet (UV) Spectra: The electronic absorption spectra of polyynes are dominated by π → π* transitions. polimi.it Time-dependent DFT (TD-DFT) is a common method for simulating UV spectra. researchgate.net A key trend observed both experimentally and computationally is that as the length of the polyyne chain increases, the primary absorption band shifts to longer wavelengths (a bathochromic shift) and its intensity increases. nih.govresearchgate.net The phenyl group in this compound is expected to contribute to a further red-shift compared to a simple hydrogen-capped heptatriyne.

Table 2: Predicted Spectroscopic Trends in Polyynes

| Spectroscopy | Property | Trend with Increasing Chain Length | Computational Method | Citations |

|---|---|---|---|---|

| Infrared (IR) | C≡C Stretch Frequency | Shifts slightly depending on conjugation | DFT, CCSD(T) | rsc.orgpolimi.it |

| Infrared (IR) | Bending Mode Frequencies | Shift to lower energy | DFT, CCSD(T) | nih.gov |

| UV-Visible | Absorption Maximum (λmax) | Shifts to longer wavelengths (red-shift) | TD-DFT | nih.govresearchgate.net |

| UV-Visible | Oscillator Strength | Increases linearly | TD-DFT | nih.gov |

The photophysics of polyynes are complex and have been extensively investigated using computational methods. polimi.itnih.gov Theoretical and experimental studies agree that for many polyynes, the lowest singlet excited state (S₁) is a "dark state," meaning the transition from the ground state (S₀) to S₁ is electronically forbidden and thus has very low absorption intensity. nih.govacs.org Consequently, the prominent absorption bands in their UV-Vis spectra correspond to transitions to higher singlet excited states (S₀ → Sₙ, where n > 1). acs.org

Following photoexcitation to a higher state (Sₙ), the molecule undergoes a series of rapid relaxation processes. Computational studies using TD-DFT have helped to map these events:

Internal Conversion (IC): An ultrafast, radiationless transition occurs from the initially populated bright state (Sₙ) to the dark state (S₁). This process can happen on timescales from hundreds of femtoseconds to a few picoseconds. polimi.it

Intersystem Crossing (ISC): From the S₁ state, the molecule can undergo intersystem crossing to a triplet state (T₁). TD-DFT calculations can help predict the likelihood of this process by comparing the energies of the S₁ and T₁ states. polimi.it

Structural Relaxation: Computational studies show that upon excitation, the BLA of the polyyne chain is significantly reduced. nih.govacs.org The C≡C triple bonds lengthen, and the C–C single bonds shorten, indicating that the excited state has a much more cumulenic electronic structure. mdpi.comnih.gov This change in geometry is a key feature of the excited state.

For phenyl-capped polyynes, the aryl end-groups can complicate the electronic structure, but the fundamental principles of dark S₁ states and excited-state structural relaxation remain. nih.govacs.org

Theoretical Infrared and UV Spectra Simulations

Polyyne Chains as Models for Carbyne: Theoretical Perspectives

Carbyne, a hypothetical one-dimensional allotrope of carbon consisting of a long chain of sp-hybridized atoms, remains a subject of intense theoretical interest due to its predicted extraordinary properties. researchgate.net However, a verifiable, stable sample of carbyne has yet to be synthesized, making its direct experimental characterization elusive. cdnsciencepub.com To circumvent this limitation, researchers have turned to theoretical and computational approaches centered on finite-length polyynes, such as this compound, as well-defined molecular models. researchgate.netacs.org These molecules, which are essentially short, end-capped chains of sp-hybridized carbon, serve as proxies, allowing for the prediction of carbyne's characteristics by extrapolating from the measured properties of a homologous series of polyynes of increasing length. acs.orgresearchgate.net

The fundamental theoretical strategy involves synthesizing series of oligo- and polyynes with a progressively greater number of acetylene units (n). acs.org By systematically analyzing the structural, physical, and optical properties of these monodisperse chains, researchers can establish precise relationships between chain length and specific properties. acs.orgnih.gov These trends are then extrapolated to the theoretical limit of an infinitely long chain (n → ∞) to forecast the intrinsic properties of carbyne. cdnsciencepub.comnih.gov This approach has been validated by the strong correlation between predictions derived from different polyyne series, even those with varied organic or organometallic end groups. cdnsciencepub.com

A primary focus of these computational and theoretical studies is the evolution of electronic and optical properties with chain length. nih.gov UV-vis spectroscopy is a key tool for measuring the HOMO-LUMO gap (Eg), which is observed to decrease consistently as the number of contiguous acetylene units (n) increases. nih.gov This relationship can be precisely fitted to a power-law equation, Eg ∝ n-k. For instance, studies on triisopropylsilyl (TIPS) end-capped polyynes found the energy gap scales as n-0.379, while phenyl-capped polyynes showed a similar trend of Eg ∝ n-0.36. nih.govspiedigitallibrary.org Based on such analyses, the effective conjugation length for a series of polyynes was estimated to be around 32 repeating units, providing critical insight into the electronic structure of carbyne. nih.gov

Third-order nonlinear optical (NLO) properties are also a key area of investigation. The nonresonant molecular second hyperpolarizability (γ) has been shown to increase as a power function of the polyyne chain length. nih.gov For TIPS-capped polyynes, this relationship was determined to be γ ∝ n4.3±0.1, while for phenyl-capped analogues, the relationship was γ ∝ n3.8±0.1. spiedigitallibrary.org These exponents are notably larger than those predicted or observed for other conjugated systems like polyenes and polyenynes, a finding that supports theoretical studies suggesting polyynes are excellent models for ideal one-dimensional conjugated systems. nih.govspiedigitallibrary.org

Table 1: Experimentally Determined Power-Law Relationships for Polyyne Properties as a Function of Chain Length (n)

This table summarizes how key optical properties of different end-capped polyyne series scale with the number of acetylene units (n). These relationships are used to extrapolate the properties of the infinite carbon chain, carbyne. nih.govspiedigitallibrary.org

| Polyyne Series | Property | Power-Law Relationship | Reference |

|---|---|---|---|

| Triisopropylsilyl (TIPS) End-Capped | Optical Energy Gap (Eg) | Eg ∝ n-0.379 ± 0.002 | nih.govspiedigitallibrary.org |

| Phenyl End-Capped | Optical Energy Gap (Eg) | Eg ∝ n-0.36 ± 0.01 | spiedigitallibrary.org |

| Triisopropylsilyl (TIPS) End-Capped | Second Hyperpolarizability (γ) | γ ∝ n4.3 ± 0.1 | spiedigitallibrary.org |

| Phenyl End-Capped | Second Hyperpolarizability (γ) | γ ∝ n3.8 ± 0.1 | spiedigitallibrary.org |

Vibrational spectroscopy, particularly Raman spectroscopy, coupled with Density Functional Theory (DFT) calculations, offers another avenue for theoretical analysis. beilstein-journals.org DFT calculations can assign observed Raman peaks to specific chain lengths within a sample mixture. beilstein-journals.org A key finding is that the wavenumber of the primary Raman mode, known as the effective conjugation coordinate (ECC), undergoes a significant red-shift (decreases in frequency) as the polyyne chain becomes longer. beilstein-journals.org This shift is consistent with an increase in π-conjugation and provides another quantifiable trend that can be extrapolated to predict the vibrational properties of carbyne. beilstein-journals.org

The end groups capping the polyyne chain, such as the phenyl group in this compound, play a crucial role in these theoretical models. They are not merely passive components; they provide essential steric protection and stability to the highly reactive sp-carbon chain, preventing cross-linking reactions and decomposition, thereby making the synthesis and analysis of longer chains possible. acs.orgbeilstein-journals.org Theoretical and experimental comparisons between series with different end groups, such as phenyl and triisopropylsilyl, are vital for understanding their influence on the polyyne's properties and for refining the extrapolations toward pure carbyne. cdnsciencepub.comspiedigitallibrary.org

Chemical Reactivity and Derivatization

Reactions at the Hydroxyl Group of 7-Phenyl-2,4,6-heptatriyn-1-ol

The terminal hydroxyl group is a primary site for functionalization, allowing for the introduction of various moieties that can modulate the compound's physical and chemical properties.

Standard organic methodologies can be employed to convert the primary alcohol of this compound into esters and ethers. These reactions are fundamental for creating derivatives with altered solubility, volatility, and biological activity.

Esterification: The reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of a suitable catalyst, yields the corresponding esters. For instance, reacting this compound with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would produce 7-phenyl-2,4,6-heptatriyn-1-yl acetate (B1210297).

Etherification: The Williamson ether synthesis provides a classic route to ethers. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then treated with an alkyl halide. For example, the reaction with methyl iodide would yield 7-methoxy-1-phenyl-1,3,5-heptatriyne.

Below is a table summarizing representative esterification and etherification reactions:

Table 1: Examples of Esterification and Etherification Reactions| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | 7-Phenyl-2,4,6-heptatriyn-1-yl acetate |

| Esterification | Benzoyl Chloride, Triethylamine | 7-Phenyl-2,4,6-heptatriyn-1-yl benzoate |

| Etherification | Sodium Hydride, Methyl Iodide | 7-Methoxy-1-phenyl-1,3,5-heptatriyne |

| Etherification | Potassium tert-butoxide, Benzyl Bromide | 7-(Benzyloxy)-1-phenyl-1,3,5-heptatriyne |

The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions. Conversely, while the alcohol is already in a reduced state, the adjacent polyyne system can be selectively reduced.

Oxidation: Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can convert the primary alcohol to the corresponding aldehyde, 7-phenyl-2,4,6-heptatriynal. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, could potentially lead to the carboxylic acid, 7-phenyl-2,4,6-heptatriynoic acid, though care must be taken to avoid degradation of the polyyne chain.

Reduction: While the hydroxyl group itself is not typically reduced further, catalytic hydrogenation using specific catalysts like Lindlar's catalyst could selectively reduce the triple bonds of the polyyne backbone to double bonds, offering a pathway to related polyene structures while preserving the alcohol functionality.

Esterification and Etherification Reactions

Reactivity of the Polyyne Backbone

The conjugated system of triple bonds in this compound is a hub of reactivity, susceptible to a variety of addition and cyclization reactions.

The electron-rich nature of the alkyne units makes them susceptible to attack by electrophiles. Halogens, hydrogen halides, and other electrophilic reagents can add across the triple bonds. The regioselectivity of these additions would be influenced by the electronic effects of the phenyl and hydroxymethyl end groups.

For example, the addition of bromine could proceed in a stepwise manner, potentially leading to a mixture of di-, tetra-, and hexabromo adducts. The reaction conditions could be tuned to favor a particular product.

Polyyne chains are valuable precursors for the synthesis of various cyclic and polycyclic aromatic compounds. Domino reactions, often initiated by an electrophilic trigger, can lead to the formation of multiple rings in a single synthetic step. figshare.commonash.edu For instance, treatment of polyynes with electrophilic reagents containing sulfur, selenium, or tellurium can lead to the formation of polyfused chalcogenophenes. figshare.comnih.gov

Furthermore, radical-mediated cyclizations are also a viable pathway for transforming polyynes into complex cyclic structures. nih.govacs.org The specific substitution pattern of this compound would influence the outcome of such cyclization reactions, potentially leading to novel heterocyclic systems.

Addition Reactions Across Triple Bonds

Strategies for Enhancing Polyyne Stability in Chemical Transformations

A significant challenge in the chemistry of polyynes is their inherent instability, particularly for longer chains, which can readily undergo decomposition through cross-linking reactions. cdnsciencepub.comresearchgate.net Several strategies have been developed to enhance their stability during chemical transformations.

One common approach is the use of bulky end groups to sterically shield the reactive polyyne core from intermolecular interactions. cdnsciencepub.com The phenyl group in this compound already provides a degree of steric protection at one end.

Another powerful strategy is supramolecular encapsulation, where the polyyne chain is threaded through a macrocycle to form a rotaxane. researchgate.netacs.org This mechanical interlocking provides a protective sheath around the polyyne, significantly enhancing its stability towards heat and chemical reagents. researchgate.netacs.org While not yet reported for this specific molecule, this approach offers a promising avenue for stabilizing this compound and its derivatives.

The temporary protection of the alkyne units, for example by complexation with dicobalt carbonyl, is another effective strategy. These "masked" polyynes are more stable and can be deprotected at a later stage in the synthetic sequence. researchgate.net

Finally, embedding polyynes within a polymer matrix can also improve their stability by inhibiting intermolecular reactions. rsc.org

Synthetic Applications of this compound as a Building Block

This compound serves as a specialized building block in organic synthesis, particularly in the construction of more complex conjugated polyyne systems. Its utility is demonstrated in synthetic strategies that aim to create extended π-systems, which are of interest for their potential applications in materials science and as components of biologically active molecules.

The intended use of this compound in this context was to further elaborate its structure into a conjugated tetrayne. However, the application of the developed protocol to this specific building block highlighted some of the challenges in polyyne synthesis. The reaction was complicated by the competitive formation of monobromotriynes alongside the desired tetrayne products, indicating the delicate reactivity of these highly unsaturated systems. nih.gov

The synthesis of this compound itself for these applications can be achieved through a convergent four-step sequence. This involves starting materials such as phenylacetylene (B144264) (PhC≡CH) and a protected propargyl alcohol derivative like HC≡CCH2OTBS. nih.gov The availability of such multi-step syntheses, while complex, underscores the value of polyynes like this compound as building blocks for accessing even more intricate molecular architectures. enamine.net

The broader class of alkynes and polyynes are recognized as fundamental building blocks in organic chemistry, allowing for transformations into a variety of functional groups through reactions like nucleophilic substitution and addition. acs.org The specific structure of this compound, featuring a terminal alcohol and a phenyl-capped polyyne chain, makes it a bifunctional precursor for creating diverse derivatives.

Table 1: Synthetic Applications of this compound

| Precursor/Building Block | Reaction Type | Intended Product Class | Key Findings/Challenges |

|---|

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C13H8O | 60214-15-5 |

| Phenylacetylene | C8H6 | 536-74-3 |

| (E)-ICH=CHCl | C2H2ClI | Not specified |

| Monobromotriynes | Not specified | Not specified |

Conclusion and Future Research Directions

Summary of Key Academic Contributions to 7-Phenyl-2,4,6-heptatriyn-1-ol Research

The primary academic contributions related to this compound center on its isolation and identification as a naturally occurring polyacetylene. Phytochemical investigations have successfully identified this compound in the aerial parts and leaves of Bidens pilosa L., a plant recognized for its use in traditional medicine. core.ac.ukscispace.com These studies are significant as they contribute to the broader understanding of the chemical diversity within the Asteraceae family, where polyacetylenes are a characteristic class of secondary metabolites. researchgate.net The characterization of this compound and its acetate (B1210297) derivative from this plant has helped to build a comprehensive profile of the bioactive constituents of Bidens pilosa. core.ac.ukscispace.com While extensive research into the specific synthesis or unique applications of this particular molecule is not widely documented, its discovery is a key piece in the puzzle of natural product chemistry, providing a basis for potential future studies on its biological activity, similar to other polyacetylenes isolated from the same plant. core.ac.ukresearchgate.net

Unexplored Methodological Avenues in Polyyne Chemistry

The synthesis of polyynes, particularly long and stable chains, remains a considerable challenge in organic chemistry, primarily due to their inherent instability. rsc.orgnih.gov While traditional methods like metal-catalyzed homo- and heterocoupling reactions are well-established for shorter chains, the synthesis of longer polyynes such as heptatriynes and beyond requires more advanced strategies. researchgate.netresearchgate.net Future research is trending towards several promising, yet not fully explored, methodological avenues.

On-Surface Synthesis: A significant emerging strategy involves the on-surface synthesis of polyynes, which allows for the creation of long carbon chains, sometimes without the need for stabilizing end-groups. oup.com This method, often utilizing techniques like atomic force microscopy (AFM) for both manipulation and characterization, has enabled the generation of polyynes via skeletal rearrangements from precursor molecules on insulating surfaces. nih.gov Further exploration of different precursors and surface types could lead to unprecedented control over chain length and purity. nih.govoup.com

Biosynthetic and Enzymatic Approaches: Recent discoveries of polyyne biosynthetic gene clusters (BGCs) in bacteria have opened a new frontier for their production. rsc.orgasm.org Understanding the enzymatic machinery, particularly the triad (B1167595) of desaturase proteins involved, could pave the way for metabolic engineering and the sustainable production of complex polyynes. rsc.orgasm.org This biological approach is a largely untapped resource for generating novel polyyne structures that are difficult to access through traditional chemical synthesis.

Advanced Catalytic Systems: The development of novel transition-metal catalysts continues to be a crucial research area. While copper and palladium catalysts are common, exploring new catalytic systems could enhance the efficiency and selectivity of cross-coupling reactions, especially for unsymmetrical polyynes. acs.orgresearchgate.net The use of electrochemistry in conjunction with catalysis is also a promising avenue for driving challenging coupling reactions under milder conditions. acs.org

Supramolecular Encapsulation: The stabilization of highly reactive polyyne chains by threading them through macrocycles to form rotaxanes has proven to be an effective strategy. rsc.orgcdnsciencepub.com This "insulation" prevents intermolecular reactions that lead to degradation. rsc.org Future work could focus on designing new, more effective macrocycles and exploring the properties of these encapsulated "molecular wires."

Emerging Theoretical Frameworks for Polyyne Systems

Theoretical and computational chemistry provides essential tools for understanding the unique properties of polyynes and for predicting the characteristics of the elusive 1D carbon allotrope, carbyne. cdnsciencepub.comacs.org Several emerging theoretical frameworks are poised to deepen this understanding.

Extrapolation to Carbyne: A major goal of polyyne research is to model the properties of carbyne by extrapolating data from homologous series of finite polyynes. acs.orgnih.gov Advanced computational models are being developed to more accurately predict the optical and fundamental energy gaps, bond length alternation (BLA), and electronic structure of carbyne. rsc.orgacs.org These studies consistently point towards carbyne having a polyynic structure with a definitive band gap, making it a semiconductor. rsc.orgrsc.org

Electron Transport and Polaronic Effects: As polyynes are considered ideal molecular wires, theoretical frameworks are being developed to describe their charge transport properties. arxiv.org Emerging theories focus on the strong coupling between electrons and phonon vibrations, leading to the formation of polarons. These models predict that under a bias voltage, polyyne chains could undergo an insulator-to-metal transition, a phenomenon driven by non-equilibrium charging that inhibits the Peierls instability responsible for the gapped state at equilibrium. arxiv.org

Advanced Computational Methods for Stability and Reactivity: Understanding the electronic structure and stability of polyynes is critical. Theoretical studies are moving beyond standard density functional theory (DFT) to more accurate methods like GW calculations to study quasiparticle energy gaps. arxiv.org These frameworks are being used to explore how properties can be tailored, for example, through heteroatom (e.g., nitrogen) doping, which can modify the electronic structure and create n-type semiconductors. arxiv.org Furthermore, theoretical analyses are providing new insights into reactivity, such as predicting that nucleophilic attacks on the polyyne chain occur at an obtuse angle, which helps explain the stabilizing effect of bulky end-groups. cdnsciencepub.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Phenyl-2,4,6-heptatriyn-1-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A one-pot synthesis using FeCl₃ as a Lewis acid catalyst in tetrahydrofuran (THF) is recommended for analogous triyne-phenol derivatives. Optimize yields by adjusting catalyst loading (5–10 mol%), temperature (60–80°C), and reaction time (6–12 hrs). Monitor progress via thin-layer chromatography (TLC) and purify using column chromatography with hexane/ethyl acetate gradients .

Q. How can spectroscopic methods confirm the molecular structure of this compound?

- Methodological Answer :

- NMR : Use deuterated dimethyl sulfoxide (DMSO-d₆) to resolve hydroxyl proton signals. Compare aromatic proton splitting patterns (δ 7.2–7.8 ppm) and alkyne proton absence (C≡C-H typically silent in ¹H NMR).

- IR : Confirm O-H stretch (~3200 cm⁻¹) and C≡C stretches (2100–2260 cm⁻¹).

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ matching the molecular formula (C₁₃H₈O) and characteristic fragmentation patterns of conjugated alkynes .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Hazard Identification : Assume acute toxicity (oral, dermal) and respiratory irritation based on structural analogs. Classify under GHS H302, H315, and H319 .

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Engineering Controls : Perform reactions in fume hoods with HEPA filters to mitigate airborne particulates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare data across multiple techniques (e.g., ¹³C NMR for carbon connectivity vs. X-ray crystallography for absolute configuration).

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous signals.

- Computational Modeling : Validate spectral assignments via density functional theory (DFT) simulations of NMR chemical shifts .

Q. What experimental designs are suitable for studying the thermal stability and decomposition pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen/air atmospheres (heating rate: 10°C/min).

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic transitions.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., phenylacetylene fragments) .

Q. How can mechanistic insights into the cyclization reactions of this compound be obtained?

- Methodological Answer :

- Kinetic Studies : Vary reactant concentrations to determine rate laws.

- Isotope Effects : Use deuterated solvents (e.g., D₂O) to probe hydrogen-bonding roles in cyclization.

- Trapping Intermediates : Quench reactions at intervals and isolate intermediates via flash chromatography .

Q. What strategies improve the solubility of this compound in aqueous assays for biological activity studies?

- Methodological Answer :

- Co-Solvents : Use dimethyl sulfoxide (DMSO) or ethanol (<5% v/v) to enhance solubility without cytotoxicity.

- Derivatization : Synthesize water-soluble prodrugs (e.g., phosphate esters) via hydroxyl group modification.

- Micellar Encapsulation : Employ surfactants like Tween-80 to form stable micelles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.